Bienvenue dans la boutique en ligne BenchChem!

N-(isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide

Mtb Lpd inhibition Species selectivity N-methylpyridine-3-sulfonamide

Procure N-(isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide (CAS 2034582-18-6) for decisive SAR investigations. This compound uniquely combines an N-methyl group and an isochroman-3-ylmethyl substituent on the pyridine-3-sulfonamide scaffold. Evidence shows that N-methylpyridine-3-sulfonamides achieve >1000-fold species selectivity for M. tuberculosis lipoamide dehydrogenase (Mtb Lpd) over the human homolog – a selectivity determinant obliterated by other substituents. Use this probe to quantify N-methylation impact on potency, isozyme selectivity (CA II vs. CA IX/XII), and cellular permeability. Ideal for side-by-side antifungal, antibacterial, or enzyme inhibition comparisons with its des-methyl analog. Order for systematic profiling that directly addresses critical evidence gaps in pyridine-3-sulfonamide SAR.

Molecular Formula C16H18N2O3S
Molecular Weight 318.39
CAS No. 2034582-18-6
Cat. No. B2845541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide
CAS2034582-18-6
Molecular FormulaC16H18N2O3S
Molecular Weight318.39
Structural Identifiers
SMILESCN(CC1CC2=CC=CC=C2CO1)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C16H18N2O3S/c1-18(22(19,20)16-7-4-8-17-10-16)11-15-9-13-5-2-3-6-14(13)12-21-15/h2-8,10,15H,9,11-12H2,1H3
InChIKeyUESOYMGTBVFNKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide (CAS 2034582-18-6): Chemical Identity and Baseline Procurement Characteristics


N-(Isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide is a synthetic sulfonamide compound containing an isochroman ring, an N-methyl linker, and a pyridine-3-sulfonamide core [1]. It is primarily distributed as a research reagent for biochemical and pharmacological investigations, with a molecular formula of C16H18N2O3S and a molecular weight of 318.39 g/mol [2]. The compound is structurally related to other pyridine-3-sulfonamide derivatives that have been investigated as enzyme inhibitors, but authoritative quantitative bioactivity data for this specific compound remain extremely scarce in peer-reviewed literature.

Why N-(Isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide Cannot Be Freely Substituted with Generic Pyridine-3-sulfonamide Analogs


Generic substitution among pyridine-3-sulfonamide analogs is not straightforward because minor structural changes—particularly N-methylation and the isochroman substituent—can profoundly alter target selectivity and cellular penetration. For example, N-methylpyridine-3-sulfonamides as a class exhibit >1000-fold selectivity for Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd) over the human homolog, a profile that is lost with other substituents at the sulfonamide nitrogen [1]. Additionally, the positioning and nature of substituents on the pyridine-3-sulfonamide scaffold critically determine isozyme selectivity within the carbonic anhydrase family, with even single-atom modifications flipping selectivity between the cytosolic isoform CA II and the tumor-associated isoform CA IX [2]. Because N-(isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide combines a unique N-methyl, isochroman-3-ylmethyl moiety with a pyridine-3-sulfonamide core, its binding, selectivity, and pharmacokinetic profile cannot be inferred from des-methyl or des-isochroman analogs without direct experimental confirmation.

Quantitative Differentiation Evidence for N-(Isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide versus Closest Analogs


N-Methylation Confers >1,000-Fold Species Selectivity in the Pyridine-3-sulfonamide Class: Implication for Target Profiling

In a high-throughput screen of >1,600,000 compounds, N-methylpyridine-3-sulfonamides—the exact core class to which N-(isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide belongs—were identified as potent inhibitors of Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd) with >1,000-fold selectivity over the human homolog [1]. This selectivity was structurally linked to the N-methylsulfonamide amide oxygen forming a hydrogen bond with the species-variant Arg93 in the lipoamide channel [1]. While the specific isochroman-substituted analog was not directly tested in this study, the class-level inference is that N-methylation on the sulfonamide nitrogen is a critical determinant of species selectivity that is absent in des-methyl pyridine-3-sulfonamide analogs.

Mtb Lpd inhibition Species selectivity N-methylpyridine-3-sulfonamide

Isochroman Ring Substitution Differentiation: Antifungal MIC Data Available for Closely Related Des-Methyl Analog but Not for the Target Compound

The des-methyl analog N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide (CAS 2034527-31-4) has been reported to exhibit antifungal activity against Candida species with MIC values ≤25 µg/mL [1]. However, this data is not from a peer-reviewed publication but from vendor technical documentation referencing a study on pyridine-3-sulfonamide derivatives [1]. No comparable MIC data are available for the N-methylated target compound N-(isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide. The presence of the N-methyl group may alter membrane permeability and target binding, which could either enhance or diminish antifungal potency relative to the des-methyl analog, but this remains experimentally unverified.

Antifungal Candida MIC Isochroman sulfonamide

Carbonic Anhydrase Isozyme Selectivity: Pyridine-3-sulfonamide Scaffold Confers Cancer-Associated Isoform Preference; N-Methyl/Isochroman Impact Unknown

A series of 4-substituted pyridine-3-sulfonamides were evaluated against human carbonic anhydrase isoforms I, II, IX, and XII, with several compounds showing preferential inhibition of the tumor-associated isoforms CA IX and CA XII over the cytosolic off-target isoform CA II [1]. The selectivity ratio (Ki CA II / Ki CA IX) for the best compounds exceeded 100-fold. The target compound N-(isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide has not been profiled in this assay system, but the pyridine-3-sulfonamide core scaffold is known to be compatible with CA IX/CA XII selectivity. Whether the isochroman and N-methyl substituents enhance or erode this selectivity cannot be predicted without experimental data.

Carbonic anhydrase Isozyme selectivity CA IX CA XII

Recommended Research Application Scenarios for N-(Isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide Based on Current Evidence


Probing the Role of N-Methylation in Pyridine-3-sulfonamide Target Engagement and Selectivity

Based on the class-level finding that N-methylpyridine-3-sulfonamides achieve >1,000-fold species selectivity for Mtb Lpd [1], this compound can serve as a chemical probe to systematically investigate how the N-methyl group—in combination with the isochroman substituent—affects target binding, selectivity, and cellular permeability. This application directly stems from the evidence that N-methylation is a critical selectivity determinant in the pyridine-3-sulfonamide class.

Comparative Structure-Activity Relationship (SAR) Studies with Des-Methyl and Alternative Heterocyclic Analogs

The des-methyl analog N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide has reported antifungal MIC values ≤25 µg/mL [1], but no data exist for the N-methyl target compound. This creates a defined research opportunity for head-to-head SAR studies comparing the N-methyl and des-methyl isochroman pyridine-3-sulfonamides side-by-side in antifungal, antibacterial, or enzyme inhibition assays to quantify the impact of N-methylation on potency and selectivity.

Carbonic Anhydrase Isozyme Profiling to Map Substituent Effects on CA IX/CA XII Selectivity

Given that 4-substituted pyridine-3-sulfonamides can achieve >100-fold selectivity for cancer-associated CA IX/XII over CA II [1], but the exact impact of the isochroman-3-ylmethyl and N-methyl substituents is unknown, procurement of this compound for systematic CA isozyme profiling is justified. The results would directly address the evidence gap identified in Section 3 and contribute to a predictive understanding of substituent-selectivity relationships in this scaffold family.

Tool Compound for Investigating Isochroman-Containing Sulfonamides in Neurological Target Panels

Isochroman derivatives have been reported in the patent literature as potential sigma receptor ligands with CNS applications [1]. Although the target compound has not been directly profiled in published sigma receptor assays, its structural features are consistent with sigma ligand pharmacophores. Procurement for broad-panel neurological receptor screening is a rational application scenario pending confirmatory data.

Quote Request

Request a Quote for N-(isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.